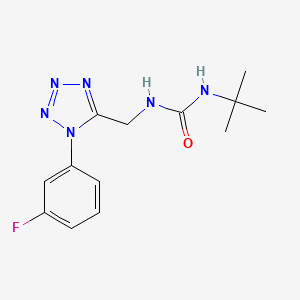

![molecular formula C15H16FN3O4 B2449537 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 1281077-71-1](/img/structure/B2449537.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide

カタログ番号 B2449537

CAS番号:

1281077-71-1

分子量: 321.308

InChIキー: OISYFLUPAMDTBX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide (FDAA) is a synthetic compound with a wide range of applications in scientific research. FDAA has been used in many areas of scientific research, from biochemical and physiological effects to laboratory experiments.

科学的研究の応用

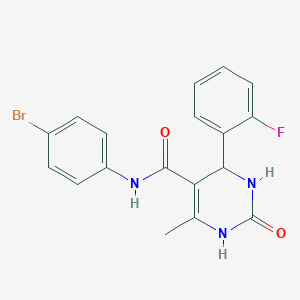

- Compound 6f, a derivative of this spirocyclic compound, displays moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 2.87 ± 0.24 μM . PTP1B is implicated in regulating insulin signaling and glucose homeostasis, making it a potential target for diabetes and obesity therapies.

- A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, based on the spirocyclic scaffold of this compound, were developed as selective TYK2/JAK1 inhibitors. Among them, compound 48 emerged as a superior derivative with promising activity . TYK2 and JAK1 are kinases involved in immune responses, and their inhibition holds therapeutic potential for autoimmune diseases.

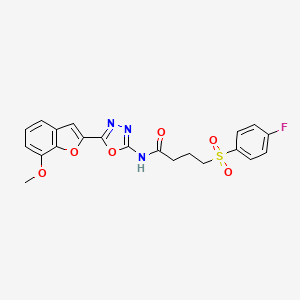

- Researchers use this compound as a reference standard in analytical chemistry. Its well-defined structure and stability make it valuable for method development, calibration, and quality control in chromatography and mass spectrometry analyses .

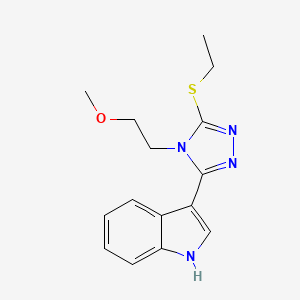

- Scientists studying protein interactions, post-translational modifications, and protein function may utilize this compound. Its chemical properties allow for targeted investigations in proteomics research .

- The exocyclic double bonds in diazaspiro[4.5]decane scaffolds, which can be derived from this compound, have been synthesized via domino reactions. These reactions involve highly regioselective C–C coupling and spiro scaffold formation, making them useful in organic synthesis .

Protein Tyrosine Phosphatase 1B Inhibition

Selective TYK2/JAK1 Inhibition

Chromatography and Mass Spectrometry

Proteomics Research

Domino Reactions and Spirocyclic Synthesis

特性

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c16-10-2-1-3-11(8-10)17-12(20)9-19-13(21)15(18-14(19)22)4-6-23-7-5-15/h1-3,8H,4-7,9H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISYFLUPAMDTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)

![Benzo[b]thiophen-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2449460.png)

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid](/img/structure/B2449466.png)

![4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoline](/img/structure/B2449467.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)

![1-(Sec-butyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2449473.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)